A primary focus of research is understanding the mechanism by which tiaprofenic acid exerts its effects. Like other NSAIDs, it is believed to work by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2. These enzymes are involved in the production of prostaglandins, which play a role in inflammation, pain, and fever [1]. Studies are ongoing to elucidate the specific interactions between tiaprofenic acid and these enzymes, potentially leading to the development of more targeted therapies.
[1] Rainsford, K. D. (2009). Nonsteroidal anti-inflammatory drugs (NSAIDs). BMJ, 338(7694), a3102
Another area of research explores improving the delivery of tiaprofenic acid. Oral administration, the most common route, can cause gastrointestinal side effects. Researchers are investigating alternative delivery methods, such as topical formulations (gels) or transdermal patches. These methods aim to deliver the drug directly to the site of inflammation while minimizing systemic side effects [2].
[2] El-Rashidy, A. A., & Hammad, M. E. (2011). The effect of terpenes on percutaneous absorption of tiaprofenic acid gel. International journal of pharmaceutics, 403(1-2), 167-173
Tiaprofenic acid was patented in 1969 and approved for medical use in 1981 []. It is available in generic formulations and has been shown to be effective in treating pain associated with rheumatoid arthritis and osteoarthritis, with efficacy comparable to other NSAIDs. However, its long-term use carries a higher risk of cystitis compared to other NSAIDs [].
Tiaprofenic acid has the chemical formula C₁₃H₁₆O₃S. Its structure features a central benzene ring with a carbonyl group (C=O) attached. A methyl group (CH₃) and a thiophene ring (a five-membered aromatic ring containing sulfur) are also bonded to the benzene ring. A propionic acid side chain (CH₂-CH₂-COOH) completes the molecule [].
The key features of the structure include:
Tiaprofenic acid undergoes metabolism in the body, primarily eliminated unchanged through urine [].
As an NSAID, Tiaprofenic acid interacts with enzymes called cyclooxygenases (COX) to inhibit the production of prostaglandins, which are inflammatory mediators []. This mechanism of action is discussed further below.
Tiaprofenic acid works by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever []. By blocking the production of prostaglandins, Tiaprofenic acid reduces inflammation, pain, and fever.
A study published in the journal Rheumatology compared the efficacy of Tiaprofenic acid with other NSAIDs in patients with rheumatoid arthritis. The study found that Tiaprofenic acid was as effective as other NSAIDs in reducing pain and improving joint function.
Tiaprofenic acid functions by inhibiting cyclooxygenase enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins. This inhibition reduces the synthesis of inflammatory mediators, thus alleviating pain and swelling . The drug undergoes extensive biotransformation in the body, primarily converting into glucuronide-conjugated metabolites, with approximately 60% being excreted in urine .
Tiaprofenic acid exhibits significant anti-inflammatory and analgesic effects. The S-enantiomer is particularly noted for its enhanced therapeutic activity compared to the R-enantiomer, although current formulations typically contain both enantiomers as a racemic mixture . Its bioavailability after oral administration is approximately 90%, allowing for effective systemic absorption .
The drug's action primarily targets the synovium, where it accumulates and exerts its effects on inflammatory processes associated with conditions like arthritis .
Various synthesis methods have been explored for tiaprofenic acid, including:
Tiaprofenic acid has been studied for potential interactions with other medications. Notably:
Tiaprofenic acid shares similarities with other nonsteroidal anti-inflammatory drugs in the 2-arylpropionic acid class. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ibuprofen | C₁₃H₁₈O₂ | Widely used; available over-the-counter; racemic mixture. |
Naproxen | C₁₄H₁₄O₃ | Longer half-life; often used for chronic conditions. |
Suprofen | C₁₄H₁₂O₂S | Similar structure; notable for its photolability. |
Uniqueness of Tiaprofenic Acid:
Tiaprofenic acid is a white to light-beige crystalline powder that exhibits no odour detectable to the human nose [1] [2] [3] [4].
Parameter | Experimental observation |
---|---|
Physical form | Crystalline powder [1] [2] |
Colour | White → light beige [1] [4] |
Bulk morphology | Angular micro-crystals; mean primary particle size ≈ 5–20 µm (scanning electron microscopy) [5] |
Differential scanning calorimetry demonstrates a single sharp endotherm corresponding to fusion, with no solid–solid transitions.
Measurement | Value (°C) | Method | Source |
---|---|---|---|
Onset of melting | 95.0 ± 0.5 | Differential scanning calorimetry, heating 10 °C min⁻¹ [6] | |
Peak (fusion) | 98.3 ± 0.3 | Differential scanning calorimetry [6] | |
Range reported by multiple suppliers | 95 – 100 | Capillary melting point [1] [2] [4] | |
Heat of fusion | 77 J g⁻¹ | Differential scanning calorimetry (second heating cycle) [7] |
No exothermic decomposition was detected below 200 °C under nitrogen purge [7].
Solvent (25 °C) | Solubility | Determination method | Source |
---|---|---|---|
Water | “Practically insoluble” (< 0.5 mg L⁻¹) by equilibrium shake-flask [8] [9] | ||
Ethanol (96%) | ≥ 20 mg mL⁻¹ (clear solution) [10] [11] | ||
Acetone | Freely soluble (> 50 mg mL⁻¹) [12] | ||
Methanol | ≥ 15 mg mL⁻¹ [11] | ||
Dimethyl sulfoxide | ≈ 20 mg mL⁻¹ [10] [11] | ||
Dimethylformamide | ≈ 15 mg mL⁻¹ [10] | ||
Methylene chloride | Freely soluble [12] |
Equilibrium solubility increases sharply above the acid dissociation constant because of ionisation of the carboxylic group:
Aqueous medium | Measured solubility | Experimental note | Source |
---|---|---|---|
0.1 mol L⁻¹ HCl (pH ≈ 1) | < 1 mg L⁻¹ | Quasi-emulsion diffusion study [13] | |
Phosphate buffer pH 6.8 | 65 mg L⁻¹ (saturated) | Shake-flask, 37 °C [14] | |
Phosphate buffer pH 7.4 | 195 mg L⁻¹ | Shake-flask, 37 °C [15] | |
Carbonate buffer pH 8.0 | 310 mg L⁻¹ | Dissolution profiling study [15] |
These data classify the compound as a very-poorly-soluble acid in gastric fluid but as freely soluble in intestinal fluid, explaining its rapid oral absorption yet pH-dependent dissolution behaviour.
The logarithm of the n-octanol/water partition coefficient (log P) reflects moderate lipophilicity compatible with good membrane permeability:
Technique | log P (25 °C) | Source |
---|---|---|
HPLC-based hydrophobicity index | 2.71 [16] | |
Calculated Xlog P (atomic fragments) | 3.3 [17] | |
Average experimental value | 2.7 – 3.3 (moderately lipophilic) |
Method | Acid dissociation constant (25 °C) | Ionic strength | Source |
---|---|---|---|
Potentiometric titration in methanol-water (1:1) | 3.0 ± 0.1 | 0.1 mol L⁻¹ KCl [18] | |
Spectrophotometric pH-metric analysis | 4.05 ± 0.10 | I ≈ 0.15 mol L⁻¹ [12] | |
Capillary electrophoresis migration shift | 3.9 ± 0.1 | 25 mM phosphate [19] |
Differences stem from solvent composition; under purely aqueous conditions the constant converges at ~3.9, confirming that tiaprofenic acid behaves as a weak monoprotic acid that is largely unionised in gastric pH and predominantly anionic in intestinal pH.
Acute Toxic;Irritant;Health Hazard